2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) and a benzodioxole group (a seven-membered ring with two oxygen atoms). The exact properties of this compound would depend on the specific arrangement of these groups and the other atoms in the molecule .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between smaller molecules that each contribute part of the final structure. For example, a common method for synthesizing pyrimidine derivatives involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure. Compounds containing a pyrimidine ring often participate in reactions that involve the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of polar groups (such as the amide group) could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
In the study of crystal structures of related pyrimidine compounds, researchers found that compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides exhibit a folded conformation. This structural information is crucial for understanding the interactions and stability of such compounds in various applications, including material science and pharmaceuticals (Subasri et al., 2016).
Histamine H4 Receptor Ligand Development
Research on 2-aminopyrimidines, closely related to the compound , has led to the development of potent ligands for the histamine H4 receptor. This is significant in the field of medicinal chemistry, as these compounds exhibit potential as anti-inflammatory agents and have applications in treating pain (Altenbach et al., 2008).
Antifolate Agent Synthesis
Studies have shown the synthesis of compounds involving pyrimidine rings as dual inhibitors of dihydrofolate reductase and thymidylate synthase. These compounds exhibit potent antitumor activities, highlighting their significance in cancer research and treatment (Gangjee et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-8-4-13(20)18(14(15)16-8)6-12(19)17-9-2-3-10-11(5-9)22-7-21-10/h2-5H,6-7H2,1H3,(H2,15,16)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINJTPPFWKGLAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.